Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6
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Overview
Description
Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 is a deuterated derivative of Zolpidem, a widely used sedative-hypnotic medication primarily prescribed for the short-term treatment of insomnia. This compound is often utilized in scientific research due to its labeled isotopic nature, which aids in various analytical and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 involves the incorporation of deuterium atoms into the molecular structure of Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives.
Scientific Research Applications
Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 is widely used in scientific research due to its labeled isotopic nature. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Zolpidem and its metabolites.
Biology: Employed in pharmacokinetic studies to track the metabolism and distribution of Zolpidem in biological systems.
Medicine: Utilized in clinical research to study the effects and mechanisms of Zolpidem in the treatment of insomnia and other sleep disorders.
Industry: Applied in the development and quality control of pharmaceutical formulations containing Zolpidem
Mechanism of Action
Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 exerts its effects through its interaction with the gamma-aminobutyric acid (GABA) receptor complex. Specifically, it binds to the omega-1 subtype of the benzodiazepine receptor, enhancing the inhibitory effects of GABA and promoting sedation and sleep. The deuterated nature of this compound allows for detailed studies of its pharmacokinetics and metabolism .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: The parent compound, widely used as a sedative-hypnotic medication.
Zolpidem Phenyl-4-carboxylic Acid: A major metabolite of Zolpidem, used in compliance and pharmacokinetic studies.
Zolpidem-d6: Another deuterated derivative used in analytical and pharmacokinetic research.
Uniqueness
Zolpidem Phenyl-4-carboxylic Acid Ethyl Ester-d6 is unique due to its specific isotopic labeling, which provides distinct advantages in analytical and pharmacokinetic studies. The incorporation of deuterium atoms enhances the accuracy and sensitivity of mass spectrometric analyses, making it a valuable tool in scientific research .
Properties
CAS No. |
1216455-48-9 |
---|---|
Molecular Formula |
C₂₁H₁₇D₆N₃O₃ |
Molecular Weight |
371.46 |
Synonyms |
4-[3-[2-(Dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl]benzoic Acid Ethyl Ester-d6; |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.